A Comprehensive Technical Guide to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The 1,2,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This document details the core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses spectroscopic characterization, and explores the compound's reactivity and applications. It is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Core Chemical and Physicochemical Properties
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is a bifunctional molecule featuring a stable 1,2,4-oxadiazole core, a lipophilic cyclopropyl group, and a synthetically versatile primary alcohol. These features combine to create a building block with desirable drug-like properties.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 915920-06-8 | ChemScene[3] |
| Molecular Formula | C₆H₈N₂O₂ | ChemScene[3] |
| Molecular Weight | 140.14 g/mol | ChemScene[3] |
| Canonical SMILES | C1CC1C2=NC(=NO2)CO | ChemScene[3] |
| Purity | Typically ≥98% | ChemScene[3] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | ChemScene[3] |
Table 2: Computed Physicochemical Data for Drug Discovery
| Property | Value | Significance in Drug Design | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 59.15 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. | ChemScene[3] |
| LogP (Octanol/Water Partition Coeff.) | 0.4393 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | ChemScene[3] |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. | ChemScene[3] |
| Hydrogen Bond Acceptors | 4 | Provides points for interaction with biological targets. | ChemScene[3] |
| Rotatable Bonds | 2 | A low count suggests conformational rigidity, which can be beneficial for binding affinity and selectivity. | ChemScene[3] |
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration. Here, we present a robust, two-step protocol starting from commercially available cyclopropanecarbonitrile.
Overall Synthetic Scheme
The proposed synthesis proceeds via the formation of cyclopropanecarboxamidoxime, which is then coupled with an activated and protected glycolic acid derivative, followed by cyclization and deprotection to yield the target molecule.
Caption: Proposed two-step synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Part A: Synthesis of Cyclopropanecarboxamidoxime
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Reagent Setup: To a 250 mL round-bottom flask, add cyclopropanecarbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).
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Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.
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Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The base (sodium bicarbonate) is essential to liberate free hydroxylamine from its hydrochloride salt. The ethanol/water mixture ensures the solubility of both organic and inorganic reagents.
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Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclopropanecarboxamidoxime, which can often be used in the next step without further purification.
Part B: Synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
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Reagent Setup: Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath. Add pyridine (1.2 eq).
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Acylation: Add 2-acetoxyacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation. The reaction is run at 0°C initially to control the exothermic reaction.
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Cyclization: Remove the DCM under reduced pressure. Add toluene to the residue and heat to reflux for 8-12 hours. The cyclodehydration forms the acetyl-protected oxadiazole.
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Deprotection: Cool the mixture and evaporate the toluene. Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours to cleave the acetate protecting group.
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Purification: Neutralize the mixture with dilute HCl, remove the methanol in vacuo, and extract the product into ethyl acetate. The crude product is then purified using silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
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Self-Validation: The purity of the final product should be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) and its structure verified by NMR and MS analysis as described in the following section.
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Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data are predicted based on the known structure and standard spectroscopic principles.
Table 3: Predicted Analytical Data for Structural Elucidation
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 4.85 (s, 2H, -CH₂OH), 3.0-3.5 (br s, 1H, -OH), 1.95-2.10 (m, 1H, cyclopropyl-CH), 1.20-1.35 (m, 2H, cyclopropyl-CH₂), 1.05-1.15 (m, 2H, cyclopropyl-CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 178.5 (C₅-oxadiazole), 168.0 (C₃-oxadiazole), 58.0 (-CH₂OH), 10.5 (cyclopropyl-CH₂), 8.5 (cyclopropyl-CH). |
| HRMS (ESI+) | Calculated for C₆H₉N₂O₂⁺ [M+H]⁺: 141.0658. Found: 141.065X. |
| FT-IR (ATR) | ν (cm⁻¹) ≈ 3400-3200 (broad, O-H stretch), 3080 (C-H stretch, cyclopropyl), 2950-2850 (C-H stretch, sp³), 1640 (C=N stretch), 1050 (C-O stretch). |
Chemical Reactivity and Applications in Drug Discovery
The utility of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol lies in its dual nature: a stable heterocyclic core and a reactive functional handle.
Reactivity Profile
The 1,2,4-oxadiazole ring is chemically robust and generally stable to a wide range of reaction conditions, including mild acids, bases, and many oxidative/reductive reagents.[1] The primary alcohol is the main site of reactivity, allowing for its use as a versatile synthon.
Caption: Key synthetic transformations of the primary alcohol functional group.
Role in Medicinal Chemistry
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Scaffold and Building Block: This molecule is an ideal starting point for fragment-based drug discovery (FBDD) or as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The alcohol allows for covalent linkage to other fragments or core structures.
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Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of ester and amide groups.[1] Replacing a metabolically labile ester with this heterocycle can significantly improve a drug candidate's pharmacokinetic profile by blocking hydrolysis by esterase enzymes, thereby increasing its half-life and bioavailability.
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Modulation of Properties: The cyclopropyl group is a "lipophilic hydrogen bond donor" mimic and can increase metabolic stability by blocking potential sites of oxidation. Its rigid structure can also help lock a molecule into a specific, bioactive conformation, improving binding affinity to its target.
Safety and Handling
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol requires careful handling due to its potential as an irritant.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Source: ChemScene[3]
Protocol for Safe Handling:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling Procedures: Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261). Wash hands and any exposed skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270).
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In Case of Exposure:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
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Skin: Wash with plenty of soap and water (P302+P352).
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Inhalation: Remove person to fresh air and keep comfortable for breathing (P304+P340).
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Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).
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Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations (P501).
Conclusion
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is a high-value chemical intermediate with a compelling profile for modern drug discovery. Its combination of a stable, bioisosteric oxadiazole core, a property-modulating cyclopropyl group, and a synthetically tractable alcohol handle makes it a powerful tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a framework for its effective utilization in the laboratory, enabling the development of next-generation therapeutics.
References
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(5-CYCLOBUTYL-1,2,4-OXADIAZOL-3-YL)METHANOL | 915925-42-7. Angene Chemical. Available at: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC, PubMed Central. Available at: [Link]
Figure 1: 2D Structure of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
